Davidigenin

Description

This compound has been reported in Viburnum davidii, Fadogia ancylantha, and other organisms with data available.

has antispasmodic activity; isolated from Mascarenhasia arborescens; structure in first source

Structure

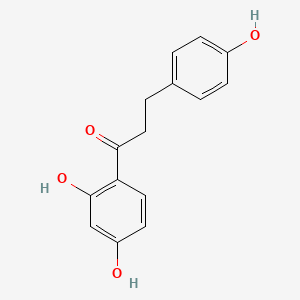

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKKUWYNITJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331802 | |

| Record name | Davidigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23130-26-9 | |

| Record name | Davidigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23130-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Davidigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davidigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAVIDIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OML9B432G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Davidigenin: A Technical Guide to Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidigenin (2',4,4'-Trihydroxydihydrochalcone) is a polyphenol of the dihydrochalcone class with demonstrated biological activities, including anti-allergic, anti-asthmatic, and antispasmodic properties.[1] This technical document provides an in-depth overview of the known natural sources of this compound, detailed protocols for its extraction and purification, and a discussion of its known biological functions. Quantitative data is summarized, and key experimental workflows are visualized to support research and development efforts.

Natural Sources of this compound

This compound is a secondary metabolite found in a select number of plant species. The primary reported sources include:

-

Viburnum davidii (David Viburnum): This evergreen shrub is a known source of this compound and its glycoside form, davidioside.[1][2][3] These compounds are typically isolated from the leaves and young branches of the plant.[3]

-

Fadogia ancylantha (Makoni Tea): This plant, used in traditional medicine, has been identified as containing this compound.[1][4]

-

Mascarenhasia arborescens: This species has been a subject of bioassay-guided fractionation, which led to the isolation of this compound as a principal active constituent responsible for its antispasmodic effects.[1]

Quantitative Analysis

Quantitative data on the concentration of this compound in raw plant materials is not extensively reported in the scientific literature. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC) combined with UV or Mass Spectrometry (MS) detectors are standard for the quantification of isoflavonoids and related polyphenols.[5] These methods can be adapted for the precise measurement of this compound content. The table below outlines the available quantitative information and standard analytical methods.

| Plant Source / Fraction | Compound | Method of Analysis | Reported Concentration / Value | Reference |

| Mascarenhasia arborescens (Methylene Chloride Partition) | This compound | HPLC | 26.5% of the partition fraction | [4] |

| General Phytoanalysis | Isoflavone Aglycones | Reversed-Phase HPLC-UV | Limit of Quantification (LoQ): 2.0 - 10.0 ng | [5] |

| General Phytoanalysis | Prenylated Flavonoids | LC-MS/MS | Limit of Quantification (LoQ): 0.02 mg/L | [5] |

Experimental Protocols: Extraction and Purification

The isolation of this compound from plant matrices involves multi-step extraction and purification processes. As this compound may exist in its glycosidic form (davidioside), a hydrolysis step can be incorporated to yield the aglycone.

General Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Modern extraction methods like UAE are efficient for isolating flavonoids from plant material, offering reduced extraction times and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[6][7]

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., leaves of Viburnum davidii) in the shade, then grind into a fine powder (approx. 40-60 mesh).

-

Extraction:

-

Suspend the powdered plant material in a solvent. A common choice is 70-80% ethanol or methanol. A typical solid-to-solvent ratio is 1:20 (w/v).

-

Place the vessel in an ultrasonic bath.

-

Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Filtration: Separate the extract from the solid plant residue by vacuum filtration through Whatman No. 1 filter paper.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

-

(Optional) Acid Hydrolysis: To convert davidioside to this compound, the crude extract can be refluxed with an acid (e.g., 2M HCl) for 1-2 hours. After cooling, the mixture is typically partitioned with a solvent like ethyl acetate to extract the aglycone.

Specific Protocol: Bioassay-Guided Fractionation from Mascarenhasia arborescens

This protocol is based on the successful isolation of this compound where its antispasmodic activity was used to guide the fractionation process.[4]

Methodology:

-

Initial Extraction:

-

Macerate the dried, powdered plant material with methanol at room temperature for 48-72 hours.

-

Filter and concentrate the methanolic extract in vacuo to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).

-

The methylene chloride partition has been reported to be the most promising fraction for antispasmodic activity and contains a high concentration of this compound.[4]

-

-

Purification by Column Chromatography:

-

Subject the active methylene chloride fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm).

-

-

Final Purification:

-

Combine fractions containing the compound of interest.

-

Perform final purification using preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

-

-

Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for extraction and the logic of bioassay-guided fractionation.

Biological Activity and Signaling Pathways

This compound has been identified primarily for its antispasmodic activity . Studies have shown that it induces a concentration-dependent relaxation of histamine and acetylcholine pre-contracted smooth muscle tissue.[4] The mechanism appears to be non-competitive inhibition of these contractile agents.[4] It also possesses antioxidant properties, although some studies suggest its direct radical scavenging activity may be weak.[4]

Detailed molecular signaling pathways for this compound are not yet well-elucidated in the available scientific literature. While related flavonoids, such as apigenin, have been extensively studied for their roles in modulating major cell signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT, similar in-depth mechanistic studies for this compound are lacking.[7][8] This represents a significant knowledge gap and an opportunity for future research to uncover the precise molecular targets and mechanisms of action underlying this compound's biological effects.

Conclusion and Future Directions

This compound is a promising dihydrochalcone with confirmed natural sources and demonstrated antispasmodic bioactivity. Standard phytochemical methods are applicable for its extraction and purification, with bioassay-guided fractionation proving to be a particularly effective strategy for its isolation. However, two key areas require further investigation:

-

Quantitative Analysis: There is a need for systematic studies to quantify the concentration of this compound and its glycosides in its various natural sources.

-

Mechanistic Studies: Elucidating the specific molecular targets and cell signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for guiding future drug development efforts.

This guide provides a solid foundation for researchers by consolidating the current knowledge on this compound and highlighting critical areas for future exploration.

References

- 1. This compound | C15H14O4 | CID 442342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical analysis of Viburnum davidii Franch. and cholinesterase inhibitory activity of its dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. eajsti.org [eajsti.org]

- 7. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of Davidigenin: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Pathway, Experimental Methodologies, and Regulatory Networks Governing the Formation of a Promising Bioactive Dihydrochalcone.

Introduction

Davidigenin, a dihydrochalcone found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, its biosynthesis is intricately linked to the well-established phenylpropanoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, designed for researchers, scientists, and drug development professionals. It delves into the core enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and visualizes the associated molecular and logical workflows.

The Biosynthetic Pathway of this compound

The formation of this compound in plants initiates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters a specialized branch leading to the synthesis of dihydrochalcones. While the complete pathway has been elucidated through various studies, a key step in this compound formation involves the reduction of the dihydrochalcone phloretin.

The biosynthesis can be broadly divided into two key stages:

Stage 1: Formation of the Dihydrochalcone Backbone

The initial steps involve the synthesis of p-coumaroyl-CoA through the concerted action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.

From p-coumaroyl-CoA, there are two proposed routes for the formation of the phloretin backbone, a direct precursor to this compound:

-

Route A: Reduction followed by condensation. In this pathway, p-coumaroyl-CoA is first reduced to p-dihydrocoumaroyl-CoA by a reductase. Subsequently, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form phloretin.

-

Route B: Condensation followed by reduction. Alternatively, CHS can first condense p-coumaroyl-CoA with three malonyl-CoA molecules to produce naringenin chalcone. This chalcone is then reduced by a Naringenin Chalcone Reductase (NCR) to yield phloretin.

Stage 2: Conversion of Phloretin to this compound

Recent research has provided strong evidence for the final step in this compound biosynthesis. The dihydrochalcone phloretin undergoes a reduction reaction catalyzed by a Chalcone Reductase (CHR) to yield this compound (2',4,4'-trihydroxydihydrochalcone)[1]. This enzymatic step is crucial for the specific hydroxylation pattern observed in this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the enzymes involved in the this compound biosynthesis pathway. The following table summarizes general kinetic parameters for the key enzyme classes. It is important to note that these values can vary significantly depending on the plant species, specific isoenzyme, and assay conditions.

| Enzyme Class | Substrate(s) | Km (µM) | Vmax (units/mg) | Source Plant (Example) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | Varies | Petroselinum crispum |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | 2 - 20 | Varies | Helianthus tuberosus |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid | 5 - 100 | Varies | Arabidopsis thaliana |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | 1 - 10 | Varies | Medicago sativa |

| Chalcone Reductase (CHR) | Phloretin | N/A | N/A | N/A |

N/A: Data not available for the specific reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Extraction from Plant Tissue

This protocol describes a general method for the extraction of enzymes involved in the flavonoid pathway. Optimization may be required depending on the plant species and target enzyme.

Materials:

-

Plant tissue (e.g., leaves of Viburnum davidii)

-

Liquid nitrogen

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM dithiothreitol (DTT), 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP).

-

Mortar and pestle or a suitable homogenizer

-

Centrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered tissue to the extraction buffer at a ratio of approximately 1:3 (w/v).

-

Homogenize the mixture thoroughly on ice.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

For long-term storage, the extract can be stored at -80°C.

Chalcone Reductase (CHR) Enzyme Assay

This assay measures the activity of CHR by monitoring the conversion of phloretin to this compound.

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)

-

Phloretin solution (in DMSO or methanol)

-

NADPH solution

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific concentration of phloretin (e.g., 100 µM), and NADPH (e.g., 1 mM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol or by acidifying the mixture.

-

Centrifuge the mixture to precipitate any proteins.

-

Analyze the supernatant by HPLC to quantify the amount of this compound produced.

HPLC Analysis of this compound and Precursors

This method allows for the separation and quantification of this compound, phloretin, and other related compounds.

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of 280 nm.

-

Injection Volume: 10-20 µL

Standard Preparation:

Prepare standard solutions of this compound and phloretin of known concentrations to generate calibration curves for accurate quantification.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including dihydrochalcones, is tightly regulated at the transcriptional level. The expression of key structural genes, such as PAL, CHS, and the reductases, is controlled by a complex interplay of transcription factors.

The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from three families:

-

MYB (myeloblastosis) transcription factors: These proteins recognize and bind to specific DNA sequences in the promoters of target genes.

-

bHLH (basic helix-loop-helix) transcription factors: These proteins dimerize with MYB factors and are essential for the activation of gene expression.

-

WDR (WD40-repeat) proteins: These proteins act as a scaffold, stabilizing the interaction between MYB and bHLH factors.

Environmental cues such as light, UV radiation, and pathogen attack can influence the activity of these transcription factors, thereby modulating the production of this compound and other flavonoids as part of the plant's defense response.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process rooted in the general phenylpropanoid pathway and culminating in the reduction of phloretin. Understanding this pathway at a molecular and mechanistic level is crucial for its potential exploitation in metabolic engineering and drug development. This guide provides a foundational framework for researchers, outlining the key enzymatic steps, offering guidance on experimental approaches, and summarizing the current understanding of its regulation. Further research is needed to fully characterize the specific enzymes and regulatory networks in this compound-producing plants to unlock the full potential of this bioactive compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Davidigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidigenin is a naturally occurring dihydrochalcone, a class of polyphenolic compounds found in various plants.[1] Structurally, it is characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered interest in the scientific community for its potential therapeutic properties, including antispasmodic, antioxidant, and antidiabetic activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound is systematically known as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.[3] It belongs to the 2'-hydroxy-dihydrochalcones class of organic compounds.[4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one[3] |

| Synonyms | 2',4,4'-Trihydroxydihydrochalcone, Isoliquiritigenin metabolite M5[3] |

| CAS Number | 23130-26-9[3] |

| Molecular Formula | C₁₅H₁₄O₄[3] |

| Molecular Weight | 258.27 g/mol [3] |

| SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O[3] |

| InChI | InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2[3] |

| InChIKey | UDGKKUWYNITJRX-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a hydrophobic molecule and is practically insoluble in water.[4] It is typically found as a powder and is soluble in various organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Powder |

| Melting Point | 140-142 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Practically insoluble in water.[4] |

| XlogP (predicted) | 3.0 |

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

¹H and ¹³C NMR: Predicted ¹H and ¹³C NMR data for this compound are available in public databases, which can be used as a reference for the identification of the compound from natural extracts.[4]

-

Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry is crucial for its identification. Dihydrochalcones, like other flavonoids, undergo characteristic fragmentation, often involving retro-Diels-Alder (RDA) reactions, dehydration, and loss of CO.[1][5]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ketone, and the aromatic C=C bonds.

Biological Activities and Pharmacological Properties

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

Antispasmodic Activity

This compound has demonstrated significant antispasmodic effects. It induces a concentration-dependent relaxation of histamine-precontracted guinea pig ileum and acetylcholine-precontracted rat duodenum.[2][6] The mechanism of action appears to be non-competitive inhibition of histamine and acetylcholine-induced contractions.[2][6]

Antioxidant Activity

While this compound itself did not show direct antiradical activity in a DPPH assay, the crude extracts from which it is isolated have shown antioxidant properties.[2][6] This suggests that the overall antioxidant effect of the plant extracts may be due to a synergistic effect of multiple compounds.

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.[2] This suggests a potential role for this compound in the management of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Table 3: Quantitative Biological Activity Data for this compound

| Activity | Assay | Result (EC₅₀ / IC₅₀) |

| Antispasmodic | Histamine pre-contracted guinea pig ileum | 8.04 ± 0.81 µg/mL[2][6] |

| Antispasmodic | Acetylcholine pre-contracted rat duodenum | 9.35 ± 0.30 µg/mL[2][6] |

| Aldose Reductase Inhibition | Not specified | 12.70 µM[2] |

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, flavonoids, the broader class of compounds to which this compound belongs, are known to interact with various signaling cascades. For instance, many flavonoids are known to modulate the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cell proliferation.[7][8][9] Further research is required to specifically delineate the signaling pathways through which this compound exerts its biological effects.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Mascarenhasia arborescens

This protocol describes the isolation of this compound using its antispasmodic activity to guide the fractionation process.[2][6]

-

Extraction: The plant material (e.g., powdered leaves or bark) is extracted with methanol.

-

Partitioning: The crude methanolic extract is partitioned successively with solvents of increasing polarity, such as hexane, methylene chloride, ethyl acetate, and butanol.

-

Bioassay: Each fraction is tested for its antispasmodic activity on isolated guinea pig ileum pre-contracted with histamine (3x10⁻⁶ M).[2][6]

-

Fractionation of Active Partition: The most active fraction (e.g., methylene chloride partition) is subjected to further chromatographic separation, such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification: Fractions showing high activity are further purified using techniques like preparative HPLC to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantification of this compound by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound in plant extracts.[2]

-

Column: A C18 column is typically used.[10]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.2% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[10] The specific gradient and flow rate would need to be optimized for the specific column and system.

-

Detection: Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed with known concentrations of a pure this compound standard.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound.[11][12][13]

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[13]

-

Reaction: The test sample (this compound or plant extract) is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[13]

-

Measurement: The absorbance of the solution is measured at a wavelength of around 517 nm using a spectrophotometer.[13]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can also be determined.

Visualizations

Caption: Bioassay-guided fractionation workflow for the isolation of this compound.

Conclusion

This compound is a dihydrochalcone with a well-characterized chemical structure and promising biological activities, particularly as an antispasmodic and an aldose reductase inhibitor. The experimental protocols for its isolation and quantification are established, providing a solid foundation for further research. While its precise molecular mechanisms and interactions with cellular signaling pathways require more in-depth investigation, the existing data suggest that this compound is a valuable lead compound for the development of new therapeutic agents. This guide provides a comprehensive technical overview to support ongoing and future research efforts in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. This compound | C15H14O4 | CID 442342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for this compound (NP0055290) [np-mrd.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Davidigenin in Allergic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic reactions, mediated primarily by the activation of mast cells through the high-affinity IgE receptor (FcεRI), represent a significant area of research in immunology and drug development. Davidigenin, a dihydrochalcone, has emerged as a compound of interest due to its potential anti-allergic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in mitigating allergic responses. It details the compound's inhibitory effects on mast cell degranulation, its modulation of critical intracellular signaling pathways, and presents relevant quantitative data and experimental methodologies to support further investigation and development.

Introduction to Allergic Reactions and Mast Cell Activation

Type I hypersensitivity reactions are characterized by the rapid release of inflammatory mediators from mast cells and basophils. This process is initiated by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the surface of these cells.[1][2][3] This cross-linking triggers a complex signaling cascade, leading to degranulation—the release of pre-formed mediators like histamine and β-hexosaminidase—and the de novo synthesis of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[4][5] These mediators are responsible for the clinical manifestations of allergy.

This compound (2',4,4'-Trihydroxydihydrochalcone) is a natural polyphenol recognized for its anti-allergic and anti-inflammatory potential.[6] Its mechanism of action is centered on the inhibition of mast cell activation, thereby preventing the release of these potent inflammatory molecules.

Core Mechanism of Action: Inhibition of Mast Cell Degranulation

The primary anti-allergic effect of this compound is its ability to stabilize mast cells and inhibit their degranulation. This has been demonstrated through the reduced release of key degranulation markers.

Inhibition of Histamine Release

Histamine is a major biogenic amine stored in mast cell granules, and its release leads to vasodilation, increased vascular permeability, and smooth muscle contraction. Studies have shown that various flavonoids can inhibit histamine release from mast cells.[7] this compound is believed to act in a similar manner, interfering with the signaling events that lead to the fusion of granular membranes with the plasma membrane. While specific quantitative data for this compound is still emerging, related compounds have shown potent, concentration-dependent inhibition of histamine release.[8]

Inhibition of β-Hexosaminidase Release

β-hexosaminidase is an enzyme co-localized with histamine in mast cell granules and serves as a reliable marker for quantifying the extent of degranulation. The inhibitory effect of this compound on β-hexosaminidase release provides strong evidence for its mast cell-stabilizing properties.

Modulation of Intracellular Signaling Pathways

This compound exerts its inhibitory effects by targeting key upstream and downstream molecules in the FcεRI signaling cascade. The aggregation of the IgE-FcεRI complex initiates a phosphorylation cascade that is critical for mast cell activation.[1]

The FcεRI Signaling Cascade

Upon antigen binding and FcεRI clustering, the Src family kinases, primarily Lyn and Fyn, are activated. These kinases phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of FcεRI. This creates docking sites for Spleen tyrosine kinase (Syk), which is subsequently activated and plays a pivotal role in propagating the downstream signal.[9][10][11] Activated Syk phosphorylates several adaptor proteins, leading to the activation of two major signaling branches: the Phospholipase Cγ (PLCγ) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][12]

This compound is proposed to intervene at one or more points in this cascade, potentially by directly or indirectly inhibiting the activity of key kinases like Lyn and Syk.[10][13]

Signaling Pathway: FcεRI-Mediated Mast Cell Activation

Caption: FcεRI signaling cascade in mast cells and points of inhibition by this compound.

Inhibition of MAP Kinase Pathways

The MAPK family—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—plays a crucial role in the transcription of pro-inflammatory cytokine genes.[14] The activation of these pathways is a downstream consequence of FcεRI signaling.[10] By suppressing the phosphorylation and subsequent activation of ERK, JNK, and p38, this compound can effectively reduce the production of cytokines like TNF-α and IL-4, which are key drivers of the late-phase allergic response.[13][14]

Quantitative Data Summary

The following tables summarize the inhibitory effects of compounds structurally or functionally related to this compound, providing a basis for expected efficacy.

Table 1: Inhibition of Mast Cell Degranulation

| Compound | Cell Type | Stimulant | Measured Mediator | IC50 / % Inhibition |

|---|---|---|---|---|

| Apigenin | HMC-1 | Compound 48/80 | Histamine | Significant inhibition at 8-32 µM[15] |

| Apigenin | HMC-1 | Compound 48/80 | β-hexosaminidase | Significant inhibition at 8-32 µM[15] |

| Polydatin | RBL-2H3 | DNP-IgE/HSA | Histamine | Dose-dependent decrease[13] |

| Arctigenin | U266 cells | - | IgE Production | IC50 = 5.09 µg/mL[16] |

Table 2: Inhibition of Cytokine Production

| Compound | Cell Type | Measured Cytokine | Effect |

|---|---|---|---|

| Polydatin | RBL-2H3 | TNF-α, IL-4, IL-1β | Dose-dependent decrease[10] |

| Apigenin | RBL-2H3 | IL-4, TNF-α | Attenuated secretion[14] |

| Scopoletin | EL-4 T cells | IL-4, IL-5, IL-10 | Significant inhibition[17] |

Key Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Methodology:

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL).

-

Treatment: The sensitized cells are washed with Siraganian buffer and then pre-incubated with various concentrations of this compound for 1 hour at 37°C.

-

Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 30 minutes at 37°C.

-

Quantification:

-

Aliquots of the supernatant are collected to measure the released β-hexosaminidase.

-

The remaining cells are lysed with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase.

-

Enzyme activity is determined by incubating the samples with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). The reaction is stopped with a stop buffer (0.1 M Na2CO3/NaHCO3), and the absorbance is read at 405 nm.

-

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

Workflow: Mast Cell Degranulation Assay

Caption: Standard experimental workflow for the β-hexosaminidase degranulation assay.

Western Blotting for MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) status of key signaling proteins like ERK, p38, and JNK.

Methodology:

-

Cell Culture and Treatment: RBL-2H3 cells are cultured, sensitized, and treated with this compound as described in the degranulation assay.

-

Stimulation: Cells are stimulated with DNP-HSA for a shorter duration (e.g., 15-30 minutes) to capture peak protein phosphorylation.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, p38, and JNK (e.g., anti-p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total forms of the respective proteins (e.g., anti-total-ERK).

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-allergic agent by effectively inhibiting mast cell degranulation. Its mechanism of action is rooted in the suppression of the FcεRI signaling cascade, particularly through the attenuation of Syk and downstream MAPK pathways. This dual action prevents the immediate release of histamine and the subsequent production of pro-inflammatory cytokines.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

In vivo studies: Validating the efficacy of this compound in animal models of allergic diseases, such as passive cutaneous anaphylaxis (PCA).

-

Pharmacokinetics and Bioavailability: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of this compound to identify compounds with enhanced potency and improved pharmacological properties.

By elucidating its core mechanism of action, this guide provides a solid foundation for the continued exploration and development of this compound as a novel therapeutic for allergic disorders.

References

- 1. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Degranulation of Mast Cells as a Target for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apigenin Attenuates Allergic Responses of Ovalbumin-Induced Allergic Rhinitis Through Modulation of Th1/Th2 Responses in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FcεRI signaling pathway is involved in the pathogenesis of lacrimal gland benign lymphoepithelial lesions as shown by transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H14O4 | CID 442342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of mast cell histamine release by flavonoids and biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of benzylidenecyclopentanone analogues of curcumin on histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Polydatin inhibits mast cell-mediated allergic inflammation by targeting PI3K/Akt, MAPK, NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fyn-kinase-initiates-complementary-signals-required-for-ige-dependent-mast-cell-degranulation - Ask this paper | Bohrium [bohrium.com]

- 12. Glaucocalyxin A Attenuates Allergic Responses by Inhibiting Mast Cell Degranulation through p38MAPK/NrF2/HO-1 and HMGB1/TLR4/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Apigenin Attenuates the Allergic Reactions by Competitively Binding to ER With Estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-IgE effect of small-molecule-compound arctigenin on food allergy in association with a distinct transcriptome profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scopoletin attenuates allergy by inhibiting Th2 cytokines production in EL-4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Davidigenin: A Key Metabolite of Isoliquiritigenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic transformation of isoliquiritigenin, a promising bioactive chalcone, into its metabolite, davidigenin. It consolidates key experimental findings, presents detailed methodologies, and visualizes the underlying biochemical processes to support further research and development.

Introduction: Isoliquiritigenin and Its Metabolic Fate

Isoliquiritigenin (ISL), chemically known as 2',4',4-trihydroxychalcone, is a prominent flavonoid found in the root of licorice (Glycyrrhiza species) and other plants[1][2][3]. It has garnered significant scientific interest for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and chemopreventive properties[4][5][6][7]. Despite its therapeutic potential, the clinical application of isoliquiritigenin is hampered by poor oral bioavailability, which is primarily attributed to extensive first-pass metabolism in the intestine and liver[4][8][9].

The biotransformation of isoliquiritigenin is complex, involving multiple phase I and phase II reactions. One of the key phase I metabolic pathways is the reduction of the α,β-unsaturated ketone in the chalcone structure to form the dihydrochalcone, this compound[1][2]. Understanding this conversion is crucial for evaluating the overall pharmacological profile and safety of isoliquiritigenin, as metabolites may possess their own distinct biological activities or contribute to the effects of the parent compound.

The Metabolic Conversion Pathway

The transformation of isoliquiritigenin to this compound is a reduction reaction. Specifically, the carbon-carbon double bond in the α,β-unsaturated ketone system of the isoliquiritigenin molecule is saturated. This reaction converts the planar chalcone scaffold into a more flexible dihydrochalcone structure. This conversion is one of several competing metabolic routes, which also include aromatic hydroxylation to form butein, cyclization into the flavanone liquiritigenin, and extensive phase II conjugation to form various glucuronide and sulfate adducts[1][2][4].

Quantitative Data & Pharmacokinetics

While this compound has been identified as a metabolite, much of the quantitative pharmacokinetic research has focused on the parent compound, isoliquiritigenin, to explain its low bioavailability. The data underscores the rapid and extensive metabolism that limits systemic exposure to the parent compound.

Table 1: Pharmacokinetic Parameters of Isoliquiritigenin in Rats

| Parameter | Intravenous Administration | Oral Administration | Source(s) |

|---|---|---|---|

| Dose | 10, 20, 50 mg/kg | 20, 50, 100 mg/kg | [10][11] |

| Half-life (t½) | ~4.6 - 4.9 hours | Not specified | [10][11] |

| Bioavailability (F) | N/A | 11.8% - 33.6% | [4][8][10][11] |

| Absorption | N/A | ~92% | [4][8] |

| Key Observation | Linear pharmacokinetics | Low bioavailability due to extensive hepatic and intestinal metabolism. |[4][8][10][11] |

Table 2: Analytical Data for this compound Identification

| Parameter | Value | Source(s) |

|---|---|---|

| Metabolite ID | M5 | [2] |

| Mass Spectrometry Mode | Negative Ion Electrospray | [2] |

| SRM Transition (LC-MS/MS) | m/z 255 -> m/z 119 (Isoliquiritigenin) | [2] |

| | m/z 257 -> m/z 151 (this compound) |[2] |

Experimental Protocols

The identification of this compound as a metabolite of isoliquiritigenin has been established through rigorous in vitro and in vivo studies. Below are detailed methodologies synthesized from published literature.

This protocol is designed to identify phase I metabolites by incubating the parent compound with subcellular fractions containing high concentrations of metabolic enzymes.

-

Objective: To identify metabolites of isoliquiritigenin formed by hepatic enzymes.

-

Reagents:

-

Isoliquiritigenin (e.g., 10 µM solution).

-

NADPH generating system (cofactor for P450 enzymes).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Ice-cold methanol/acetonitrile (1:1, v/v) for reaction termination.

-

-

Procedure:

-

Prepare an incubation mixture containing liver microsomes, phosphate buffer, and isoliquiritigenin. Pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH generating system.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding 2-3 volumes of ice-cold methanol/acetonitrile solution.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[2].

-

Chromatography: Employ a C18 reversed-phase column (e.g., Agilent ZORBAX SB, 2.1 × 100 mm, 3.5 µm)[2].

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B) is typically used[2].

-

Mass Spectrometry: Operate in negative ion mode with Selective Reaction Monitoring (SRM) to detect the specific mass transition of this compound (m/z 257 → 151)[2].

-

This protocol is used to assess the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

-

Objective: To determine the pharmacokinetic profile and identify metabolites of isoliquiritigenin in vivo.

-

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer isoliquiritigenin via the desired route, typically intravenous (IV) for baseline data and oral (PO) to assess bioavailability[10][11].

-

Collect blood samples from the jugular or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12 hours) into heparinized tubes[10][11].

-

Process blood by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Perform protein precipitation on plasma samples using an organic solvent (e.g., acetonitrile).

-

Analyze the resulting supernatant using a validated LC-MS/MS method to quantify the concentrations of isoliquiritigenin and its metabolites over time.

-

Biological Activity & Signaling Pathways

While the biological activity of the metabolite this compound is not well-characterized in the cited literature, the parent compound, isoliquiritigenin, is known to modulate several key signaling pathways. This activity is critical context, as the rapid metabolism to this compound and other compounds will influence the net biological effect.

Isoliquiritigenin has demonstrated significant anti-inflammatory activity by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes such as iNOS and COX-2[12][13]. Isoliquiritigenin has been shown to attenuate the nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators[13].

Furthermore, isoliquiritigenin induces apoptosis in various cancer cell lines by modulating the Bcl-2 family of proteins and activating caspases, and may also inhibit the PI3K/AKT/mTOR survival pathway[3][12][14]. The extent to which this compound shares these activities remains a critical area for future investigation.

Conclusion and Future Directions

This compound is a confirmed phase I metabolite of isoliquiritigenin, formed through the reduction of the chalcone's α,β-unsaturated double bond. This metabolic pathway, alongside several others, is a primary reason for the low oral bioavailability of the parent compound, isoliquiritigenin[4][8].

For drug development professionals, this metabolic instability presents a significant challenge. However, it also opens avenues for further research:

-

Quantifying the Conversion: Detailed enzyme kinetic studies are needed to determine the specific enzymes responsible for the reduction and to quantify the rate (Kₘ, Vₘₐₓ) of this compound formation.

-

Activity of the Metabolite: The pharmacological and toxicological profiles of this compound must be systematically evaluated to understand its contribution to the overall effects of isoliquiritigenin administration.

-

Prodrug Strategies: Chemical modifications to the isoliquiritigenin structure could be explored to block this metabolic pathway, potentially improving bioavailability and therapeutic efficacy.

A comprehensive understanding of the biotransformation of isoliquiritigenin to this compound is essential for accurately interpreting preclinical and clinical data and for unlocking the full therapeutic potential of this natural product.

References

- 1. In vitro metabolism of isoliquiritigenin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer chemopreventive activity and metabolism of isoliquiritigenin, a compound found in licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of isoliquiritigenin on endometriosis in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. pure.dongguk.edu [pure.dongguk.edu]

- 10. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoliquiritigenin, a flavonoid from licorice, reduces prostaglandin E2 and nitric oxide, causes apoptosis, and suppresses aberrant crypt foci development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Pharmacokinetic Profile and Metabolic Fate of Davidigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidigenin (2',4,4'-trihydroxydihydrochalcone), a dihydrochalcone of interest for its potential therapeutic properties, is primarily formed in vivo through the metabolism of its precursors, isoliquiritigenin and liquiritigenin. A comprehensive understanding of its pharmacokinetics and metabolism is crucial for its development as a therapeutic agent. This technical guide consolidates the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on the pharmacokinetic data of its precursors which govern its systemic exposure. Detailed experimental protocols for key in vivo and in vitro studies are provided, alongside visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a flavonoid belonging to the dihydrochalcone class, which is recognized for a variety of biological activities, including anti-inflammatory and antioxidant effects. Unlike many other flavonoids that are consumed directly in the diet, this compound is largely a metabolic product. It is primarily generated from the dietary constituents isoliquiritigenin, a chalcone, and liquiritigenin, a flavanone. The biotransformation of these precursors is a key determinant of the bioavailability and systemic exposure to this compound. This guide provides an in-depth overview of the metabolic pathways leading to this compound formation and the pharmacokinetic parameters of its parent compounds.

Pharmacokinetics of this compound Precursors

Direct pharmacokinetic studies on this compound are currently limited. Therefore, understanding the pharmacokinetic profiles of its primary precursors, isoliquiritigenin and liquiritigenin, is essential to infer the formation and systemic availability of this compound.

Pharmacokinetics of Isoliquiritigenin in Rats

Following oral administration, isoliquiritigenin is absorbed and undergoes metabolism. A significant portion of its metabolism leads to the formation of various metabolites, including this compound.

Table 1: Pharmacokinetic Parameters of Isoliquiritigenin in Rats Following Oral Administration [1][2][3]

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Bioavailability (%) |

| 20 | 0.9 ± 0.11 | 0.5 ± 0.08 | 4.5 ± 0.21 | 29.86 |

| 50 | 2.1 ± 0.25 | 0.6 ± 0.12 | 3.4 ± 0.20 (dose-normalized) | 22.70 |

| 100 | 4.3 ± 0.54 | 0.7 ± 0.15 | 5.1 ± 0.13 (dose-normalized) | 33.62 |

Data are presented as mean ± SD. AUC for 50 and 100 mg/kg doses are dose-normalized to the 20 mg/kg dose for comparison.

Pharmacokinetics of Liquiritigenin in Rats

Liquiritigenin also serves as a precursor to this compound, primarily through the action of gut microbiota. Its oral bioavailability is noted to be low, largely due to extensive first-pass metabolism in the gastrointestinal tract.[4]

Table 2: Pharmacokinetic Parameters of Liquiritigenin in Rats Following Oral Administration [4][5]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄h (ng·h/mL) | Bioavailability (%) |

| 20 | 18.2 ± 5.6 | 0.5 | 139.7 ± 45.3 | 6.68 |

Data are presented as mean ± SD.

Metabolism of this compound and its Precursors

This compound is formed through distinct metabolic pathways from its precursors, isoliquiritigenin and liquiritigenin.

Formation from Isoliquiritigenin

In vitro studies using human liver microsomes have demonstrated that isoliquiritigenin undergoes reduction of the carbon-carbon double bond in its α,β-unsaturated ketone structure to form 2',4,4'-trihydroxydihydrochalcone, which is this compound.[6] This conversion is a key step in the phase I metabolism of isoliquiritigenin.

Formation from Liquiritigenin

The gut microbiota plays a crucial role in the biotransformation of liquiritigenin. In vitro incubation of liquiritigenin with gut microbiota has been shown to produce this compound as one of the metabolites.[7][8][9][10] This suggests that following oral consumption of liquiritigenin-containing foods or supplements, a portion of it can be converted to this compound by intestinal bacteria before absorption.

Further Metabolism of this compound

As a phenolic compound, this compound is expected to undergo phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While specific studies on this compound are scarce, the metabolism of structurally similar dihydrochalcones involves these conjugation pathways.[11]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats[1][2][3][12]

-

Animal Model: Male Sprague-Dawley rats, typically weighing 200-250g, are used. Animals are fasted overnight before the experiment with free access to water.

-

Drug Administration:

-

Oral (p.o.): The test compound (isoliquiritigenin or liquiritigenin) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at specified doses.

-

Intravenous (i.v.): For bioavailability studies, the compound is dissolved in a vehicle suitable for injection (e.g., a mixture of ethanol, Tween 80, and saline) and administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Plasma is separated by centrifugation (e.g., 10,000 x g for 10 minutes) and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of the parent compound and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation is commonly used, where a precipitating agent like methanol or acetonitrile (often containing an internal standard) is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis.

-

LC-MS/MS Conditions: Chromatographic separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid). Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

In Vitro Metabolism by Gut Microbiota[7][8][9][10]

-

Preparation of Gut Flora: Fecal contents are collected from rats and homogenized in an anaerobic medium. The suspension is centrifuged to obtain a bacterial suspension.

-

Incubation: The test compound (e.g., liquiritigenin) is added to the bacterial suspension and incubated under anaerobic conditions at 37°C.

-

Sampling: Aliquots are taken at different time points (e.g., 0, 6, 12, 24 hours).

-

Analysis: The reaction is quenched, and the samples are extracted and analyzed by LC-MS/MS to identify and quantify the metabolites formed, including this compound.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is limited, based on the known anti-inflammatory properties of dihydrochalcones, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling cascades.[11]

-

NF-κB Pathway: Dihydrochalcones have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another important signaling cascade in the inflammatory response. Inhibition of this pathway by dihydrochalcones can lead to a reduction in the production of inflammatory mediators.

Conclusion

This compound is a metabolically derived dihydrochalcone with potential health benefits. Its systemic presence is intricately linked to the pharmacokinetics and metabolism of its precursors, isoliquiritigenin and liquiritigenin. The low oral bioavailability of these precursors, due to extensive first-pass metabolism, directly influences the amount of this compound formed. This guide provides a foundational understanding of the ADME properties of this compound by summarizing the available data on its precursors. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further studies are warranted to elucidate the direct pharmacokinetic profile of this compound and to confirm its specific molecular targets and signaling pathways.

References

- 1. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacokinetics and first-pass effects of liquiritigenin in rats: low bioavailability is primarily due to extensive gastrointestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination and Pharmacokinetic Characterization of Glycyrrhizin, Isoliquiritigenin, Liquiritigenin, and Liquiritin in Rat Plasma Following Oral Administration of Glycyrrhizae Radix Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of isoliquiritigenin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biotransformation of Liquiritigenin into Characteristic Metabolites by the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of Liquiritigenin into Characteristic Metabolites by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Davidigenin Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidigenin, a dihydrochalcone found in various plants, has garnered interest in the scientific community for its potential therapeutic properties, including antispasmodic and antioxidant activities.[1] The structural scaffold of this compound presents a promising starting point for the development of novel drug candidates. Through targeted chemical modifications, a library of this compound derivatives can be synthesized to explore and optimize their biological activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of this compound derivatives for drug discovery applications.

Rationale for Derivative Synthesis

The synthesis of derivatives from a lead compound like this compound is a cornerstone of modern drug discovery. This process aims to:

-

Enhance Potency: Modify the chemical structure to improve interaction with the biological target.

-

Improve Pharmacokinetics: Optimize absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing solubility and bioavailability.

-

Reduce Off-Target Effects: Increase selectivity for the desired target to minimize side effects.

-

Explore Structure-Activity Relationships (SAR): Understand how different functional groups influence biological activity to guide further optimization.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its derivatives generally involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a reduction of the α,β-unsaturated double bond.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can be adapted for the synthesis of its derivatives by using appropriately substituted starting materials.

Materials:

-

2',4'-Dihydroxyacetophenone

-

4-Hydroxybenzaldehyde

-

Potassium hydroxide (or other suitable base)

-

Ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 2',4,4'-Trihydroxychalcone (Chalcone Intermediate)

-

Dissolve 2',4'-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (a strong base) in ethanol dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude 2',4,4'-trihydroxychalcone.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Step 2: Synthesis of this compound (Reduction of Chalcone)

-

Dissolve the purified 2',4,4'-trihydroxychalcone (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen-filled balloon at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. The following table summarizes the available quantitative data.

| Compound | Biological Activity | Assay | Target/Cell Line | Result (EC₅₀/IC₅₀) | Reference |

| This compound | Antispasmodic | Guinea pig ileum contraction (histamine-induced) | - | 8.04 ± 0.81 µg/mL | [1] |

| This compound | Antispasmodic | Rat duodenum contraction (acetylcholine-induced) | - | 9.35 ± 0.30 µg/mL | [1] |

Signaling Pathway Modulation

While specific studies on the signaling pathways modulated by this compound are limited, research on structurally related flavonoids, such as apigenin and daidzein, suggests potential interactions with key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[2][3][4][5][6][7][8][9][10][11][12] These pathways are critical in regulating cell proliferation, survival, and inflammation, and their modulation by this compound derivatives is a key area for future drug discovery efforts.

Putative Signaling Pathway Modulation by this compound Derivatives

Caption: Putative modulation of PI3K/Akt and MAPK signaling pathways.

Experimental Protocols for Biological Evaluation

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, HL-60)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antispasmodic Activity Assay

This ex vivo protocol evaluates the relaxant effect of this compound derivatives on smooth muscle tissue.

Materials:

-

Guinea pig ileum or rat duodenum tissue

-

Tyrode's solution (or other suitable physiological salt solution)

-

Histamine or acetylcholine (contractile agents)

-

This compound derivatives (dissolved in a suitable solvent)

-

Organ bath system with an isometric force transducer

Procedure:

-

Tissue Preparation: Isolate a segment of guinea pig ileum or rat duodenum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30 minutes.

-

Contraction Induction: Induce a sustained contraction of the tissue by adding a submaximal concentration of histamine or acetylcholine.

-

Compound Addition: Once the contraction is stable, add cumulative concentrations of the this compound derivative to the organ bath.

-

Response Measurement: Record the relaxation of the smooth muscle as a percentage of the pre-induced contraction.

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion and Future Directions

The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a framework for researchers to design, synthesize, and test novel compounds based on the this compound scaffold. Future research should focus on:

-

Synthesizing a broader range of derivatives to establish a comprehensive structure-activity relationship.

-

Evaluating the derivatives against a wider panel of biological targets and cell lines.

-

Investigating the specific molecular mechanisms and signaling pathways modulated by the most potent derivatives.

-

Conducting in vivo studies to assess the efficacy and pharmacokinetic profiles of lead compounds.

By systematically applying the principles of medicinal chemistry and pharmacological testing, the therapeutic potential of this compound and its derivatives can be fully explored.

References

- 1. This compound | C15H14O4 | CID 442342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 6. Apigenin induces the apoptosis and regulates MAPK signaling pathways in mouse macrophage ANA-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells | PLOS One [journals.plos.org]

- 9. Apigenin inhibits the proliferation and aerobic glycolysis of endometrial cancer cells by regulating the PI3K/Akt signaling pathway [ejgo.net]

- 10. researchgate.net [researchgate.net]

- 11. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apigenin Regulating PI3K/AKT Pathway to Improve Depressive Behavior in Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Davidigenin's Bioactivity In Vitro

Introduction

Davidigenin, a dihydrochalcone found in various plants, is a polyphenol of growing interest within the scientific community.[1] As a member of the flavonoid family, it shares structural similarities with compounds known for a wide range of biological activities. Preliminary research suggests that this compound may possess antioxidant, anti-allergic, and anti-asthmatic properties.[2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the bioactivity of this compound in vitro, focusing on its potential anticancer, antioxidant, and anti-inflammatory effects. The protocols are supplemented with data presentation tables and diagrams of experimental workflows and relevant signaling pathways.

Application Note 1: Evaluation of Anticancer and Cytotoxic Activity